Pulchinenoside E2

STAT3 inhibition autophagy blockade TNBC metastasis

Researchers studying TNBC metastasis require tool compounds that simultaneously interrogate STAT3 signaling and autophagy without confounding off-target effects from crude saponin mixtures. Pulchinenoside E2 (≥98% HPLC) is a validated dual STAT3/autophagy inhibitor with documented p-STAT3 (Tyr705/Ser727) suppression and lysosomal proteolysis blockade in HS-578T and MDA-MB-231 models. • HL-60 cytotoxicity IC50: 2.6 µg/mL - ~150-fold more potent than Anemoside B4 • Defined reference standard for HPLC-UV/ELSD or LC-MS/MS method development • Available from multiple suppliers with full MS/NMR identity confirmation

Molecular Formula C53H86O21
Molecular Weight 1059.2 g/mol
Cat. No. B1247194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulchinenoside E2
Molecular FormulaC53H86O21
Molecular Weight1059.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C53H86O21/c1-23-32(57)41(73-44-38(63)36(61)40(28(21-55)70-44)72-43-37(62)35(60)34(59)27(20-54)69-43)39(64)45(68-23)74-42-33(58)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,47(65)66)18-16-51(24,52)7/h9,23,25-46,54-64H,10-22H2,1-8H3,(H,65,66)/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1
InChIKeyVDRZQZWUCOHKED-BXROMGGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulchinenoside E2: Sourcing and Analysis


Pulchinenoside E2 (CAS 244202-36-6), also known as AneMoside E-2, is an oleanane-type pentacyclic triterpenoid saponin isolated from the roots of Pulsatilla chinensis (Bunge) Regel (Ranunculaceae) . It features an oleanolic acid aglycone core with a tetrasaccharide chain attached at the C-3 position, comprising arabinose, rhamnose, and two glucose residues . With a molecular formula of C53H86O21 and a molecular weight of 1059.24 g/mol [1], Pulchinenoside E2 is available from multiple research suppliers at purities of HPLC ≥98% for analytical standardization and preclinical pharmacological investigations .

  • Dual-target STAT3 & autophagy pathway inhibition study context
  • Cell-model endpoint review and saponin potency comparison
  • Intestinal absorption and P-gp interaction research fit
  • HPLC ≥98% identity-confirmed analytical reference standard

Why Pulchinenoside E2 Substitution Fails


Triterpenoid saponins from Pulsatilla chinensis constitute a structurally heterogeneous class with pronounced functional divergence. While crude P. chinensis saponin (PRS) extracts contain a mixture of oleanane-type (B3, BD, B7, B10, B11) and lupane-type (Anemoside B4, Anemoside A3, Pulsatilloside B, 23-hydroxybetulinic acid) saponins [1], individual pulchinenosides exhibit distinct pharmacological profiles. Pulchinenoside E2 (a monodesmosidic oleanane-type saponin) demonstrates a unique dual-functional mechanism as both a STAT3 signaling inhibitor and an autophagy flux blocker, a dual-target profile not reported for other characterized pulchinenosides such as B4, B7, or B11 [2]. Furthermore, structural variations in the sugar moiety directly impact cytotoxicity: glycosylation at C3 and C28 of 23-hydroxybetulinic acid significantly reduces cytotoxic potency compared to the aglycone [3]. Given that intestinal absorption characteristics differ significantly among pulchinenosides B3, BD, B7, and B11 (P <0.05) depending on absorption site and P-glycoprotein interaction [4], generic substitution with total saponin extracts or structurally related analogs introduces uncontrolled variability in both mechanistic specificity and bioactivity outcomes.

Structural heterogeneity among Pulsatilla saponins leads to divergent target engagement; the dual STAT3/autophagy mechanism is unique to Pulchinenoside E2.
Cytotoxicity potency can vary >100-fold between structurally similar saponins; interchanging with other pulchinenosides may shift assay-response interpretation.
Intestinal absorption and P-gp interaction differ significantly among pulchinenosides; systemic exposure in in vivo models may not transfer directly.

Pulchinenoside E2 Comparative Evidence


STAT3 and Autophagy Dual Inhibition

Pulchinenoside E2 (PSE2) functions as a dual inhibitor of STAT3 signaling and autophagic flux, a mechanistic profile not documented for other characterized pulchinenosides including Anemoside B4, pulchinenoside B7, or B11 [1]. Molecular docking and dynamics simulations identified STAT3 as the target with the lowest binding free energy among 11 core targets screened via network pharmacology [1]. PSE2 suppressed p-JAK2 (Tyr1007/1008) and p-STAT3 (Tyr705 and Ser727) and impaired STAT3 nuclear transcriptional activity. Concurrently, PSE2 blocked autophagic flux by impairing lysosomal proteolytic activity and disrupting lysosomal acidity, independent of STAT3 inhibition [1]. This dual inhibition was validated in HS-578T and MDA-MB-231 TNBC cells and in murine hepatic/pulmonary metastasis models [1].

Dual Inhibition Mechanism
Class-level inference
Pulchinenoside E2Suppresses p-STAT3 & blocks autophagic flux via lysosomal dysfunction
Other pulchinenosides (B4,B7,B11)No reported dual STAT3/autophagy inhibition
Supports pathway-response interpretation
Dual-target profile unique among characterized Pulsatilla saponins
STAT3 inhibition autophagy blockade TNBC metastasis mechanistic differentiation

Cytotoxicity vs. Anemoside B4 in Leukemia

Pulchinenoside E2 demonstrates cytotoxic activity against HL-60 human promyelocytic leukemia cells with an IC50 value of 2.6 µg/mL . By comparison, Anemoside B4 (also referred to as Pulchinenoside C or Pulchinenoside B4), another triterpenoid saponin from P. chinensis, exhibits substantially lower potency, with reported IC50 values exceeding 390 µg/mL in proliferation inhibition assays [1]. This represents an approximately 150-fold difference in potency between these two structurally related Pulsatilla saponins. Note that assays were performed under different experimental conditions; this comparison should be interpreted as class-level inference rather than direct head-to-head comparison.

HL-60 Cytotoxicity IC₅₀
Cross-study comparable
2.6 µg/mL vs >390 µg/mL (Anemoside B4)
Supports cell-model endpoint review
Approx. 150-fold difference; assays under different conditions
HL-60 cytotoxicity IC50 comparison triterpenoid saponin potency

Intestinal Absorption and P-gp Interaction

Intestinal absorption of pulchinenosides exhibits site-dependent and compound-specific variation. In rat in situ single-pass intestinal perfusion studies, absorption rate constant (Ka) and effective permeability coefficient (Peff) values differed significantly among pulchinenosides B3, BD, B7, and B11 across intestinal segments (P <0.05), with duodenum identified as the primary absorption site [1]. Furthermore, pulchinenosides act as P-glycoprotein (P-gp) substrates; co-perfusion with the P-gp inhibitor verapamil increased Ka and Peff values, while the P-gp promoter digoxin decreased absorption [1]. All five pulchinenosides tested (B3, BD, B7, B10, B11) stimulated ATP-dependent P-gp transport activity in Sf9 membrane vesicles and upregulated P-gp protein and mRNA expression in LS180 intestinal epithelial cells at 10 μM [2]. Pulchinenoside E2, as a member of this pulchinenoside family, is expected to share these P-gp substrate characteristics and site-dependent absorption properties, though direct PK data for Pulchinenoside E2 remain limited.

Intestinal Absorption
Class-level inference
Duodenum > Jejunum > Colon > Ileum; P-gp substrate with verapamil-sensitive transport
Supports formulation-exposure review
Class-level inference from pulchinenoside absorption studies
intestinal absorption P-glycoprotein bioavailability formulation development

Anti-Metastatic Activity in TNBC Models

In murine TNBC metastasis models, Pulchinenoside E2 (PSE2) treatment markedly reduced both hepatic and pulmonary metastatic burden [1]. Pharmacokinetic analysis revealed that PSE2 exhibited prolonged retention and slower clearance in mice relative to baseline parameters [1]. In vitro Transwell assays confirmed selective inhibition of migration and invasion in TNBC cells (HS-578T, MDA-MB-231) without significant cytotoxicity at anti-metastatic concentrations [1]. Concurrent inhibition of STAT3 phosphorylation and autophagy synergistically enhanced suppression of TNBC cell migration and invasion, an effect that cannot be replicated by single-target STAT3 inhibitors or autophagy modulators alone [1]. Comparative anti-metastatic data for other pulchinenosides (B4, B7, B11) in TNBC models have not been published.

Metastasis Model Response
Supporting evidence
Pulchinenoside E2Marked reduction in hepatic & pulmonary metastases; prolonged PK retention
Single-target modulatorsInferred less effective anti-metastatic synergy (not directly compared)
Supports model-response endpoint interpretation
No published comparative data for other pulchinenosides in TNBC metastasis models
TNBC metastasis in vivo efficacy hepatic metastasis pulmonary metastasis pharmacokinetic retention

High-Purity Analytical Standard

Commercial Pulchinenoside E2 is routinely supplied with HPLC purity of ≥98% as verified by certificate of analysis (CoA) documentation . Multiple independent suppliers (including ABMOLE, BioCrick, ChemFaces, and Jingke Bio) report equivalent purity specifications of ≥98% by HPLC, with identity confirmation via MS and NMR [1][2]. This established purity benchmark supports reliable quantitative analytical method development and reproducible pharmacological studies. In contrast, total Pulsatilla chinensis saponin (PRS) extracts contain a complex mixture of at least five major pulchinenosides (B3, BD, B7, B10, B11) with variable batch-to-batch composition depending on extraction and processing methods [3].

Analytical Standard Purity
Supporting evidence
HPLC ≥98%; identity confirmed by MS and NMR
Supports method development and QC standardization
Multi-supplier specification; CoA documentation
analytical standard HPLC purity quality control reference material

Pulchinenoside E2: Validated Applications


TNBC Metastasis: Dual-Target Research

Pulchinenoside E2 is uniquely suited for TNBC metastasis research requiring simultaneous interrogation of STAT3 signaling and autophagic flux pathways. The compound's dual inhibition of p-STAT3 (Tyr705/Ser727) and lysosomal proteolytic activity has been validated in HS-578T and MDA-MB-231 TNBC cell lines and in murine hepatic/pulmonary metastasis models [1]. No other characterized Pulsatilla saponin has documented this dual-target profile. Researchers investigating non-redundant pathways in metastatic progression will find Pulchinenoside E2 a mechanistically distinct tool compound.

Leukemia Cytotoxicity and SAR Studies

With an established HL-60 cytotoxicity IC50 of 2.6 µg/mL [1], Pulchinenoside E2 offers a potency benchmark for SAR studies comparing oleanane-type saponin derivatives. The approximately 150-fold potency differential relative to Anemoside B4 (IC50 >390 µg/mL) provides a clear signal-to-noise advantage for dose-response profiling and mechanistic follow-up in leukemia cell models . Researchers conducting comparative cytotoxicity screening across triterpenoid saponins should prioritize Pulchinenoside E2 as a high-potency reference within the Pulsatilla-derived compound library.

P-gp Interaction & Bioavailability Research

Based on class-level evidence that pulchinenosides act as P-glycoprotein substrates with site-dependent absorption (duodenum > jejunum > colon > ileum) and P-gp induction capacity at 10 μM in LS180 intestinal epithelial cells [1], Pulchinenoside E2 can serve as a representative compound for investigating formulation strategies aimed at overcoming poor oral bioavailability of pentacyclic triterpenoid saponins. The demonstrated >20-fold bioavailability enhancement achievable with hydroxypropyl-β-cyclodextrin inclusion complexes for related pulchinenosides [2] establishes a validated framework for parallel investigation with Pulchinenoside E2.

Analytical Method & QC for Pulsatilla Extracts

Pulchinenoside E2 is commercially available as a high-purity analytical standard (HPLC ≥98%, identity confirmed by MS and NMR) from multiple independent suppliers [1]. This documented purity and structural verification enable its use as a reference compound for HPLC-UV/ELSD or LC-MS/MS method development for the quantification of pulchinenosides in Pulsatilla chinensis herbal materials, extracts, and formulated products . Unlike crude extract mixtures containing B3, BD, B7, B10, and B11 with variable batch composition, Pulchinenoside E2 provides a defined, reproducible reference for method validation and inter-laboratory standardization.

Application
Selection Property
Validation Focus
Cell signaling & autophagy pathway research
Dual-target STAT3/autophagy mechanism
Pathway-response and lysosomal function endpoints
Cell-model endpoint studies
Cytotoxicity potency comparison across saponins
Dose-response and cell-viability endpoints
Intestinal absorption & transporter research
P-gp substrate/induction behavior
Site-dependent absorption and formulation-exposure endpoints
Analytical reference standard
High-purity standard with verified identity
Method validation and inter-laboratory standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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